
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Overview
Description
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and an aldehyde group. This compound is of significant interest in various fields, including organic synthesis and pharmaceuticals, due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method involves the reaction of difluoroacetic acid with appropriate pyrazole precursors under controlled conditions. The reaction is often catalyzed by metal-based catalysts to facilitate the formation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nanoscale titanium dioxide as a catalyst for esterification reactions has been reported to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Key Structural Features and Reactivity
The carbaldehyde group (-CHO) in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is highly reactive due to its electrophilic carbonyl carbon. This functional group typically undergoes:
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Nucleophilic addition (e.g., with alcohols, amines, or hydrides).
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Oxidation (to carboxylic acids).
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Reduction (to alcohols or alkanes).
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Condensation reactions (e.g., formation of imines, oximes).
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
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Condensation/Cyclization : Reacts with methylhydrazine under acidic conditions to form pyrazole derivatives .
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Recrystallization : Purified using aqueous ethanol or methanol mixtures (35–65% alcohol) .
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl Chloride
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Substitution Reactions : The carbonyl chloride group reacts with nucleophiles (e.g., amines, alcohols) to form amides, esters, or other derivatives .
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Mechanistic Insight : Reacts with pyridin-2-amine in dichloromethane to yield substituted amides .
Limitations of Available Data
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Functional group chemistry : Aldehyde reactivity principles.
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Structural analogs : Behavior of carboxylic acid and carbonyl chloride derivatives in condensation, substitution, and purification steps .
Research Gaps
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Direct reaction data : No experimental data or mechanisms for the carbaldehyde’s reactions are present in the sources.
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Biological activity : While the carboxylic acid derivative shows antifungal properties, analogous activity for the carbaldehyde is unexplored in the provided materials.
Proposed Experimental Framework
To characterize the carbaldehyde’s reactions, the following approaches could be considered:
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Nucleophilic Addition : Test reactions with hydrides (e.g., NaBH₄), alcohols (e.g., ethanol), or amines (e.g., pyridin-2-amine) .
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Oxidation/Reduction : Use conditions analogous to the carboxylic acid’s synthesis (e.g., alkali hydrolysis) .
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Condensation Reactions : Explore formation of imines or alditols under acidic/basic conditions.
Scientific Research Applications
Organic Synthesis
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in creating derivatives with enhanced biological activities. The compound can be transformed into various pyrazole derivatives, which are valuable in pharmaceutical research.
Agricultural Chemistry
This compound has been explored as an intermediate in the synthesis of fungicides. Specifically, it is involved in the development of succinate dehydrogenase inhibitors, a new class of fungicides that have shown promising efficacy against various phytopathogenic fungi. Studies indicate that derivatives of this compound exhibit moderate to excellent antifungal activity, making them potential alternatives to traditional fungicides like boscalid .
Medicinal Chemistry
Research has highlighted the potential therapeutic applications of this compound, particularly in anti-inflammatory and antimicrobial treatments. Its interactions with biological targets suggest mechanisms for these activities, including enhanced binding affinity due to the difluoromethyl group .
Case Study 1: Antifungal Activity
In a controlled laboratory setting, derivatives of this compound were tested against Zymoseptoria tritici, a significant fungal pathogen affecting crops. The results demonstrated that certain derivatives exhibited antifungal properties surpassing those of established fungicides.
Case Study 2: Synthesis and Biological Evaluation
A series of pyrazole derivatives synthesized from this compound were evaluated for their biological activity. The study focused on their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. The results indicated significant anti-inflammatory effects, suggesting potential therapeutic uses in treating inflammatory diseases .
Mechanism of Action
The primary mechanism of action of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde involves the inhibition of succinate dehydrogenase (SDH), an enzyme in the mitochondrial respiratory chain. By inhibiting SDH, the compound disrupts cellular respiration, leading to the death of fungal cells. This mechanism is particularly effective against a broad spectrum of fungal species .
Comparison with Similar Compounds
Similar Compounds
Isopyrazam: A fungicide with a similar pyrazole structure.
Sedaxane: Another SDH inhibitor used in agriculture.
Bixafen: A fungicide with a difluoromethyl-pyrazole structure.
Uniqueness
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the difluoromethyl group enhances its lipophilicity and stability, making it a valuable intermediate in the synthesis of various bioactive compounds .
Biological Activity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly as a potential fungicide. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies.
- Molecular Formula : C6H5ClF2N2O
- Molar Mass : 194.57 g/mol
- Density : 1.52 g/cm³ (predicted)
- Boiling Point : 271.7 °C (predicted)
- pKa : -3.18 (predicted)
Synthesis
The synthesis of this compound typically involves the reaction of difluoroacetic acid derivatives with hydrazine derivatives, leading to the formation of the pyrazole ring. The process has been optimized for industrial production, focusing on high yield and low cost of raw materials .
Antifungal Activity
Research indicates that this compound and its derivatives exhibit significant antifungal properties. A notable study demonstrated that compounds derived from this structure showed higher antifungal activity against various phytopathogenic fungi compared to traditional fungicides like boscalid. Specifically, compound SCU2028 was effective against rice sheath blight with an EC50 value significantly lower than that of established fungicides .
Fungus | EC50 Value (µg/mL) | Control (Boscalid) EC50 Value (µg/mL) |
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Colletotrichum orbiculare | 5.50 | 10.00 |
Rhizoctonia solani | 14.40 | 20.00 |
Phytophthora infestans | 75.54 | 100.00 |
Fusarium moniliforme | 79.42 | 90.00 |
Botryosphaeria berengeriana | 28.29 | 35.00 |
This table summarizes the antifungal efficacy of selected derivatives compared to boscalid, illustrating the potential advantages of using these compounds in agricultural applications.
The mechanism underlying the antifungal activity of these compounds primarily involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain of fungi . This mode of action is similar to other fungicides in the same class and is crucial for their effectiveness against a broad spectrum of fungal species.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazole ring and substituents significantly affect biological activity. Compounds with larger substituents on the pyrazole ring tend to exhibit enhanced antifungal properties due to increased steric hindrance and electrostatic interactions .
Case Studies
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Study on Pyrazole Derivatives :
A series of novel pyrazole derivatives were synthesized and tested for antifungal activity against seven different phytopathogenic fungi. The study found that certain modifications led to improved efficacy, highlighting the importance of chemical structure in determining biological activity . -
Environmental Impact Assessment :
Research has shown that metabolites of this compound, such as those derived from fluxapyroxad, are present in agricultural environments, raising concerns about ecological safety and sustainability .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde, and what experimental conditions are critical for optimizing yield?
Methodological Answer: The compound is synthesized via the Paal-Knorr method for pyrazole ring formation, followed by functionalization steps. Key steps include:
- Pyrazole Core Synthesis : Cyclocondensation of hydrazine derivatives with difluoromethyl-containing diketones under acidic conditions .
- Carbaldehyde Formation : Vilsmeier-Haack reaction using POCl₃ and DMF to introduce the aldehyde group at the 4-position of the pyrazole ring .
- Critical Conditions :
Table 1: Synthetic Optimization Parameters
Step | Reagents/Conditions | Yield Range | Key Challenges |
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Pyrazole Ring | Hydrazine derivatives, difluoromethyl diketones, H₂SO₄ | 60–75% | Byproduct formation due to incomplete cyclization |
Carbaldehyde | POCl₃, DMF, 0–5°C | 45–60% | Sensitivity to moisture and temperature |
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR confirm the presence of the difluoromethyl (-CF₂H) group and aldehyde proton (δ ~9.8 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are used for single-crystal structure determination, with ORTEP-3 for graphical representation of bond lengths/angles .
- HPLC-MS : Quantifies purity (>95%) and detects trace impurities from synthetic intermediates .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from SOCl₂ or aldehyde vapors .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
Table 2: Safety Profile (UN GHS Revision 8)
Hazard Class | Signal Word | Precautionary Measures |
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Not classified | None | Avoid dust formation; rinse skin/eyes immediately upon exposure |
Advanced Research Questions
Q. How does the crystal packing of this compound influence its reactivity in downstream applications?
Methodological Answer:
- Intermolecular Interactions : Hirshfeld surface analysis reveals dominant H-bonding (C=O⋯H) and halogen interactions (C-F⋯H), stabilizing the crystal lattice .
- Impact on Reactivity : Planar pyrazole rings facilitate stacking interactions, enhancing stability in solid-phase reactions (e.g., amide coupling for fungicides) .
- Refinement Tools : SHELXL refines disordered difluoromethyl groups using restraints on bond lengths and angles .
Table 3: Crystallographic Data
Parameter | Value | Technique |
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Space Group | P2₁/c | Single-crystal X-ray diffraction |
R-factor | <0.05 | SHELXL refinement |
Key Bonds | C4=O: 1.21 Å; C-F: 1.33 Å | ORTEP-3 visualization |
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies of derivatives?
Methodological Answer:
- Metabolic Stability : Assess hepatic microsomal stability to identify rapid degradation (e.g., aldehyde oxidation) that reduces in vivo efficacy .
- Structural Modifications : Replace the aldehyde group with oxime or hydrazone moieties to enhance stability while retaining antifungal activity .
- Docking Studies : Molecular docking with fungal CYP51 enzymes identifies steric clashes caused by the difluoromethyl group, guiding scaffold optimization .
Q. How can computational methods guide the design of novel derivatives with improved antifungal activity?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites for functionalization .
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at the 3-position) with antifungal IC₅₀ values .
- MD Simulations : Evaluate binding affinity of derivatives to target proteins (e.g., β-tubulin) over 100-ns trajectories .
Q. What are the limitations of current synthetic methods, and how can they be addressed for scalable research?
Methodological Answer:
- Challenge : Low yields in Vilsmeier-Haack reactions due to competing side reactions.
- Solution : Use flow chemistry for precise temperature control and reduced reaction times .
- Alternative Routes : Enzymatic catalysis (e.g., lipases) for greener aldehyde synthesis, though limited by substrate specificity .
Properties
IUPAC Name |
3-(difluoromethyl)-1-methylpyrazole-4-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c1-10-2-4(3-11)5(9-10)6(7)8/h2-3,6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHXBZAWJIBFFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094484-55-5 | |
Record name | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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